4-Chloro-2-ethyl-6-methyl-5-(propan-2-yl)pyrimidine
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Overview
Description
4-Chloro-2-ethyl-6-methyl-5-(propan-2-yl)pyrimidine is a heterocyclic organic compound with the molecular formula C10H15ClN2 It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-ethyl-6-methyl-5-(propan-2-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloro-3-ethyl-4-methylpyridine with isopropylamine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under reflux conditions, to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-ethyl-6-methyl-5-(propan-2-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an inert atmosphere.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-ethyl-6-methyl-5-(propan-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Research: It serves as a tool for studying the biological activity of pyrimidine derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-6-methyl-5-(propan-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit the activity of certain enzymes involved in disease pathways, thereby providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-ethyl-6-methylpyrimidine
- 4-Chloro-2-methyl-6-ethylpyrimidine
- 4-Chloro-2-ethyl-5-methylpyrimidine
Uniqueness
4-Chloro-2-ethyl-6-methyl-5-(propan-2-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group at position 5 enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C10H15ClN2 |
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Molecular Weight |
198.69 g/mol |
IUPAC Name |
4-chloro-2-ethyl-6-methyl-5-propan-2-ylpyrimidine |
InChI |
InChI=1S/C10H15ClN2/c1-5-8-12-7(4)9(6(2)3)10(11)13-8/h6H,5H2,1-4H3 |
InChI Key |
PVRIDLBZMHHURD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=N1)Cl)C(C)C)C |
Origin of Product |
United States |
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